Cas no 200114-52-9 (D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-)

D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- structure
200114-52-9 structure
Product Name:D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-
CAS No:200114-52-9
MF:C16H26N4O5S
MW:386.466442584991
CID:239565
PubChem ID:40496716
Update Time:2025-11-02

D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-
    • H-D-Arg(Mtr)-OH
    • H-D-ARG(MTR)-OH (N-OMEGA-(4-METHOXY-2,3,6-TRIMETHYLBENZENESULFONYL)-D-ARGININE)
    • Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine
    • S-200114-52-9
    • (2R)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid
    • (R)-2-amino-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid
    • AKOS015907332
    • 200114-52-9
    • H-Arg(Mtr)-OH.H2O
    • Inchi: 1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20)/t12-/m1/s1
    • InChI Key: FUSAEZSSVDNYPO-GFCCVEGCSA-N
    • SMILES: S(C1C(C)=CC(=C(C)C=1C)OC)(N/C(/N)=N/CCC[C@H](C(=O)O)N)(=O)=O

Computed Properties

  • Exact Mass: 386.16258
  • Monoisotopic Mass: 386.16239112g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 10
  • Complexity: 604
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 166Ų

Experimental Properties

  • PSA: 154.6
  • LogP: 3.27780

D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- Security Information

  • Storage Condition:Store in cold storage.

D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- Pricemore >>

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Additional information on D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-

Comprehensive Overview of D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- (CAS No. 200114-52-9)

The compound D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- (CAS No. 200114-52-9) is a specialized derivative of D-Ornithine, an amino acid with significant biochemical relevance. This molecule is characterized by its unique sulfonyl and methoxy-trimethylphenyl groups, which contribute to its distinct chemical properties. Researchers and pharmaceutical developers are increasingly interested in this compound due to its potential applications in peptide synthesis and enzyme inhibition studies. The CAS No. 200114-52-9 serves as a critical identifier for this compound in scientific databases, ensuring precise referencing in academic and industrial research.

In recent years, the demand for D-Ornithine derivatives has surged, driven by advancements in peptide-based therapeutics and biocatalysis. The incorporation of the sulfonylamino moiety in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. Users searching for "D-Ornithine derivatives" or "sulfonamide-modified amino acids" will find this compound particularly relevant. Its structural complexity also aligns with the growing interest in tailored amino acid analogs for drug discovery and biochemical research.

From a synthetic chemistry perspective, D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- exemplifies the convergence of amino acid chemistry and sulfonamide technology. The 4-methoxy-2,3,6-trimethylphenyl group introduces steric and electronic effects that can modulate the compound's interactions with biological targets. This feature is especially appealing for researchers investigating enzyme inhibitors or receptor modulators. The compound's CAS No. 200114-52-9 is frequently queried in chemical databases, reflecting its niche yet growing importance in specialized research fields.

The compound's potential extends to biomedical applications, where its structural attributes may contribute to the development of novel therapeutic agents. For instance, the sulfonylamino group is known to enhance binding affinity in peptide-receptor interactions, a topic of high interest in drug design communities. Searches for "modified amino acids in drug development" or "sulfonamide-based bioactive compounds" often lead to discussions about derivatives like this one. Its D-Ornithine backbone further links it to metabolic pathways, opening avenues for studies in nitrogen metabolism and urea cycle research.

Quality control and analytical characterization of D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- are critical for ensuring its reproducibility in research. Techniques such as HPLC, mass spectrometry, and NMR spectroscopy are commonly employed to verify its purity and structural integrity. The compound's CAS No. 200114-52-9 is indispensable for sourcing high-quality samples from reputable suppliers. Researchers often inquire about "analytical methods for complex amino acid derivatives," underscoring the need for robust protocols in handling such specialized molecules.

In conclusion, D-Ornithine,N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- (CAS No. 200114-52-9) represents a fascinating intersection of amino acid modification and sulfonamide chemistry. Its applications span from peptide synthesis to biomedical research, making it a compound of enduring interest. As the scientific community continues to explore tailored biomolecules, this derivative stands out for its unique properties and potential contributions to advancing molecular science.

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